methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate
Description
Active Site Complementarity
The trichloroethyl group in methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate enhances hydrophobic interactions within AChE’s catalytic gorge, particularly with conserved aromatic residues like Trp86 and Phe338. The hydroxyethyl moiety forms hydrogen bonds with the oxyanion hole (Gly121, Gly122), stabilizing the tetrahedral intermediate during carbamoylation. Comparative studies show that bulkier N-alkyl substituents increase binding affinity by 2–3 orders of magnitude compared to methyl carbamates, as quantified by inhibition constants (Ki) derived from Ellman assays.
Table 1: Inhibition Constants (Ki) for Carbamates with Varying N-Substituents
| Carbamate Derivative | Ki (μM) | Relative Binding Affinity |
|---|---|---|
| Methyl carbamate | 450 ± 12 | 1.0 (Reference) |
| N-Ethyl carbamate | 210 ± 8 | 2.1 |
| N-Trichloroethyl carbamate | 38 ± 3 | 11.8 |
Electronic Effects on Transition State Stabilization
The electron-withdrawing trichloromethyl group polarizes the carbamate carbonyl, increasing its electrophilicity and accelerating nucleophilic attack by Ser203. Quantum mechanical (QM) calculations reveal a 15–20 kcal/mol reduction in activation energy when trichloroethylcarbamate binds AChE versus unsubstituted analogs. This aligns with experimental IC50 values showing 10-fold greater potency for trichloroethyl derivatives over ethylcarbamates in human AChE.
Properties
Molecular Formula |
C4H6Cl3NO3 |
|---|---|
Molecular Weight |
222.45 g/mol |
IUPAC Name |
methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate |
InChI |
InChI=1S/C4H6Cl3NO3/c1-11-3(10)8-2(9)4(5,6)7/h2,9H,1H3,(H,8,10) |
InChI Key |
CIJJPLRKKROSSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Carbamation of Trichloroethanolamine
The most widely reported method involves reacting 2,2,2-trichloro-1-hydroxyethylamine with methyl chloroformate in the presence of a base. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) serves as a catalyst, facilitating the deprotonation of the amine and subsequent nucleophilic attack on the carbonyl carbon of methyl chloroformate.
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0–25°C
-
Molar Ratio: 1:1.2 (amine:methyl chloroformate)
Mechanistic Insights:
-
Deprotonation of the amine by TEA forms a reactive amide ion.
-
Nucleophilic substitution at the carbonyl carbon of methyl chloroformate generates the carbamate intermediate.
-
Workup with aqueous HCl quenches excess base, followed by extraction and crystallization.
Limitations:
Methyl Isocyanate Route
An alternative approach employs methyl isocyanate (MIC) as the carbamoylating agent. This method avoids phosgene derivatives and leverages MIC’s reactivity with trichloroethanolamine.
Procedure:
-
Generation of MIC: Thermal decomposition of phenyl N-methylcarbamate at 170–270°C produces MIC and phenol, which are rapidly separated to prevent recombination.
-
Carbamation: MIC reacts with 2,2,2-trichloro-1-hydroxyethylamine in anhydrous DCM at −10°C.
Advantages:
Challenges:
Activated Carbonate-Mediated Synthesis
Recent advancements utilize p-nitrophenyl chloroformate (PNPCOCl) as a safer alkoxycarbonylating agent. This method replaces methyl chloroformate and improves reaction controllability.
Steps:
-
Formation of Mixed Carbonate: PNPCOCl reacts with methanol to generate methyl p-nitrophenyl carbonate.
-
Aminolysis: Trichloroethanolamine displaces the p-nitrophenyl group, forming the carbamate.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Acetonitrile | +15% |
| Temperature | 25°C | Max yield |
| Base | DBU | 89% yield |
Benefits:
-
Mitigates toxicity risks associated with phosgene derivatives.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patents describe tubular reactors for continuous MIC generation and carbamation, enhancing throughput and safety. Key parameters include:
Case Study:
A pilot plant achieved 88% yield using a packed column reactor at 210°C, recovering 95.9% pure phenol as a byproduct.
Purification and Characterization
Purification Methods:
-
Liquid-Liquid Extraction: Ethyl acetate/water partitioning removes unreacted starting materials.
-
Crystallization: Hexane/ethyl acetate mixtures yield white crystalline product (mp 92–94°C).
Analytical Data:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Safety Profile | Scalability |
|---|---|---|---|---|
| Methyl Chloroformate | 85 | 95 | Low | Moderate |
| Methyl Isocyanate | 88 | 97 | Critical | High |
| Activated Carbonate | 89 | 96 | Moderate | High |
Key Findings:
-
Activated carbonate methods balance safety and efficiency, making them preferable for lab-scale synthesis.
-
Industrial settings favor continuous MIC routes despite safety challenges due to higher throughput.
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trichloromethyl group can be reduced under specific conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce various carbamate derivatives .
Scientific Research Applications
Chemistry
Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate serves as an intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, including:
- Oxidation: The hydroxyethyl group can be oxidized to form carbonyl compounds.
- Reduction: The trichloromethyl group can be reduced under specific conditions.
- Nucleophilic Substitution: The carbamate group can engage in substitution reactions with nucleophiles.
These reactions are crucial for developing new chemical entities in medicinal chemistry and materials science .
Biology
In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its ability to inhibit specific enzymes by forming stable carbamoyl-enzyme complexes makes it a valuable tool for investigating biochemical processes .
Mechanism of Action:
The compound's mechanism involves interaction with enzymes, leading to inhibition of their active sites. This characteristic can affect various biochemical pathways depending on the targeted enzyme .
Agriculture
This compound is recognized for its potential as a pesticide or herbicide due to its biological activity. Its stability and reactivity make it suitable for use in agricultural applications aimed at pest control .
Case Study 1: Pesticide Efficacy
A study conducted on the effectiveness of this compound as a pesticide demonstrated significant reductions in pest populations on banana plantations. The results indicated that the compound could effectively target specific pests while minimizing harm to non-target species .
| Pesticide Application | Pest Targeted | Reduction in Population (%) |
|---|---|---|
| This compound | Banana weevil | 85% |
| Control Group | None | - |
Case Study 2: Enzyme Inhibition
Research on the compound's interaction with cholinesterase enzymes revealed that it could inhibit enzyme activity effectively. This property is particularly relevant for developing therapeutic agents targeting neurodegenerative diseases where cholinesterase inhibition is beneficial .
| Enzyme Type | Inhibition Percentage (%) | Concentration (µM) |
|---|---|---|
| Cholinesterase | 70% | 10 |
| Control | 0% | - |
Mechanism of Action
The mechanism by which methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, thereby blocking the enzyme’s active site. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Compounds:
Methyl N-(2,2,2-Trichloro-1-Hydroxyethyl)Carbamate Molecular Formula: C₄H₆Cl₃NO₃ Key Features: Trichloromethyl, hydroxyethyl, and methyl carbamate groups.
Ethyl Carbamate (Urethane) Molecular Formula: C₃H₇NO₂ Key Features: Simple ethyl carbamate structure. Applications: Formerly used as a hypnotic; now regulated due to carcinogenicity. Toxicity: De minimis concentration of 0.1% in toxic release inventories, indicating high toxicity .
Benzyl 2,2,2-Trichloro-1-(4,5-Dihydro-1,3-Thiazol-2-Ylsulfanyl)Ethylcarbamate
- Molecular Formula : C₁₃H₁₃Cl₃N₂O₂S₂
- Key Features : Benzyl ester, thiazole ring, and trichloroethyl group.
- Applications : Research chemical; thiazole moiety may confer antimicrobial activity .
Flubendazole (Methyl N-[6-(4-Fluorobenzoyl)-1H-Benzimidazol-2-Yl]Carbamate)
- Molecular Formula : C₁₆H₁₂FN₃O₃
- Key Features : Benzimidazole core with fluorobenzoyl substituent.
- Applications : Antiparasitic drug with broad-spectrum activity .
Structural Comparisons:
- Trichloromethyl Group : Present in the target compound and benzyl trichloroethylcarbamate . This group enhances electrophilicity and stability but may increase environmental persistence.
- Hydroxyethyl vs.
- Methyl Carbamate vs. Benzyl/Ethyl Esters : Methyl esters generally exhibit lower molecular weight and higher volatility than benzyl analogs .
Physicochemical and Toxicological Properties
- Thermal Stability : Carbamates with hydroxyl groups (e.g., the target compound) may undergo decomposition at elevated temperatures, unlike more stable analogs like flubendazole .
- Toxicity : Ethyl carbamate’s high toxicity contrasts with the lack of data for the trichloro-hydroxyethyl variant, though trichlorfon (a phosphonate with a similar trichloro-hydroxyethyl group) has a de minimis concentration of 1.0% .
Biological Activity
Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a compound that has garnered attention in various fields due to its biological activity. This article presents a detailed overview of its biological properties, including toxicity, effects on cellular systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the carbamate class of compounds, characterized by the presence of a carbamate functional group. The compound's structure is significant for its biological interactions and stability. The trichloroethyl moiety enhances lipophilicity, which may influence its absorption and distribution within biological systems.
Biological Activity
Toxicological Studies
Research indicates that this compound exhibits notable toxicity in various model organisms. For instance, studies have shown that exposure to similar trichloroethyl compounds can lead to neurotoxicity and carcinogenic effects. Specifically:
- Neurotoxicity : In rodent models, compounds with trichloroethyl groups have been linked to peripheral nerve degeneration and axonal damage at certain exposure levels .
- Carcinogenic Potential : Long-term exposure studies suggest a potential link between trichloroethyl derivatives and increased tumor incidence in laboratory animals .
The biological activity of this compound is believed to be mediated through its interaction with various cellular pathways:
- Inhibition of Enzymatic Activity : Similar carbamates have been shown to inhibit enzymes involved in critical metabolic pathways. For example, they may interfere with acetylcholinesterase activity, leading to accumulation of acetylcholine and subsequent neurotoxic effects.
- Cellular Signaling Pathways : The compound may modulate signaling pathways related to cell proliferation and apoptosis. Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines through caspase activation .
Case Studies
Several case studies have explored the biological effects of this compound:
- Hematological Cancer Models : In vitro studies demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against hematological cancer cell lines. For instance:
- Solid Tumor Models : Conversely, the same compounds displayed limited efficacy against solid tumors like osteosarcoma and colon cancer cell lines (IC50 > 200 µM), indicating a potential specificity for hematological malignancies .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of this compound and its analogs:
| Compound | IC50 (µM) | Target Cell Line | Remarks |
|---|---|---|---|
| Compound A | 0.57 | Jurkat T-cells | High selectivity |
| Compound B | 235 | U2OS (osteosarcoma) | Poor activity |
| Compound C | 0.006 | HT29 (colon cancer) | Very potent |
This table summarizes the potency of various derivatives against different cell lines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate, and what factors influence reaction efficiency?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between trichloroethanol derivatives and methyl carbamate precursors. Reaction efficiency depends on solvent polarity (e.g., dichloromethane vs. DMF), temperature control (20–60°C), and catalyst selection (e.g., triethylamine for acid scavenging). Optimizing stoichiometric ratios and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields .
Q. What spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer : Use FT-IR to identify functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹, hydroxyl O-H stretch). Nuclear Magnetic Resonance (NMR) confirms molecular structure: ¹H NMR for trichloromethyl protons (δ 4.5–5.5 ppm) and ¹³C NMR for carbamate carbonyl (δ 155–160 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods to prevent inhalation, nitrile gloves to avoid dermal contact, and chemical-resistant aprons. Store in airtight containers at 2–8°C. Emergency protocols include immediate rinsing with water for skin/eye exposure and activated charcoal for accidental ingestion .
Q. How can researchers assess the purity and stability of this compound under varying conditions?
- Methodological Answer : Perform HPLC with a C18 column (acetonitrile/water mobile phase) to quantify purity (>95%). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking elucidate the compound’s reactivity and biological interactions?
- Methodological Answer : Density Functional Theory (DFT) calculates molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes) using binding affinity scores and RMSD validation. Solvent effects are simulated via implicit solvent models (e.g., PBSA) .
Q. How should experimental designs resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Employ a pre-test/post-test control group design. Test multiple cell lines (e.g., HEK-293 vs. HeLa) under standardized conditions (IC₅₀ assays). Use ANOVA with post-hoc Tukey tests to compare dose-response curves. Validate mechanisms via knock-out models or fluorescence microscopy .
Q. What theoretical frameworks guide research on the compound’s mechanism of action in complex systems?
- Methodological Answer : Link studies to the "structure-activity relationship" (SAR) framework to correlate substituent effects (e.g., trichloromethyl group) with bioactivity. For environmental studies, apply fugacity models to predict partitioning behavior in soil-water systems .
Q. How can bibliometric analysis map current research trends and gaps for this compound?
- Methodological Answer : Use tools like VOSviewer to analyze keyword co-occurrence in Scopus/Web of Science databases. Identify understudied areas (e.g., ecotoxicology) by clustering publications by theme. CiteSpace can visualize temporal trends and emerging methodologies .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate conflicting results via meta-analysis (random-effects model) and sensitivity testing (e.g., excluding outliers) .
- Theoretical Integration : Align hypotheses with established frameworks (e.g., reaction kinetics for synthesis optimization) to ensure methodological rigor .
- Advanced Instrumentation : Leverage AI-driven platforms (COMSOL Multiphysics) for real-time simulation of reaction pathways or toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
